molecular formula C14H13NO5 B6391371 5-(3,4-Dimethoxyphenyl)-6-hydroxynicotinic acid CAS No. 1261994-93-7

5-(3,4-Dimethoxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6391371
CAS No.: 1261994-93-7
M. Wt: 275.26 g/mol
InChI Key: RLVASNFYVKLNBT-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired nicotinic acid derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-(3,4-dimethoxyphenyl)-6-oxo-nicotinic acid.

    Reduction: Formation of 5-(3,4-dimethoxyphenyl)-6-aminonicotinic acid.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions but different core structure.

    3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but has an acetic acid core.

    3,4-Dimethoxyphenylpropanoic acid: Another related compound with a propanoic acid core.

Uniqueness

5-(3,4-Dimethoxyphenyl)-6-hydroxynicotinic acid is unique due to its combination of a nicotinic acid core with 3,4-dimethoxyphenyl and hydroxyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-11-4-3-8(6-12(11)20-2)10-5-9(14(17)18)7-15-13(10)16/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVASNFYVKLNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CNC2=O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687846
Record name 5-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-93-7
Record name 5-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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